ML314

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Key pharmacological features include:

- Mechanism: Acts as a positive allosteric modulator (PAM) by increasing NTR1 binding sites (Bmax) on membranes, enhancing neurotensin (NT) affinity by 4.8-fold .

- In Vivo Efficacy: Reduces METH-induced hyperlocomotion, conditioned place preference (CPP), and self-administration in rodent models .

- ADME Profile: High blood-brain barrier (BBB) permeability, plasma stability (>90% bound to proteins), but rapid metabolism in liver microsomes and low oral bioavailability (<5%) .

Preparation Methods

Synthetic Routes and Key Intermediates

The synthesis of ML314 is rooted in quinazoline chemistry, with modifications at the 2-, 4-, 6-, and 7-positions to achieve target selectivity. Two primary synthetic strategies have been reported:

Quinazoline Core Formation via Cyclocondensation

The quinazoline scaffold is constructed from methyl anthranilate derivatives. For example, methyl 2-oxoindoline-6-carboxylate serves as a starting material, reacting with acetic anhydride in a high-boiling aromatic solvent (e.g., xylene) under reflux to form methyl 1-acetyl-2-oxoindoline-6-carboxylate . Subsequent chlorination with agents like phosphorus oxychloride introduces a reactive site at the 4-position for piperazine substitution .

Reaction Conditions:

-

Solvent: Xylene (5 vol relative to substrate)

-

Temperature: 130°C for 5 hours

Piperazine Substitution and Final Coupling

The chlorinated intermediate undergoes nucleophilic aromatic substitution with 1-(2-methoxyphenyl)piperazine. Microwave-assisted amination accelerates this step, improving yields and reducing reaction times . For instance, heating at 120°C for 2 hours in dimethylacetamide (DMA) with triethylamine as a base achieves full conversion .

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency:

| Step | Solvent | Temperature | Outcome | Source |

|---|---|---|---|---|

| Cyclocondensation | Xylene | 130°C | 93.6% conversion to intermediate | |

| Amination | DMA | 120°C | 85% yield of this compound |

Distillation during cyclocondensation removes low-boiling byproducts, enhancing purity .

Catalytic and Stoichiometric Considerations

-

Chlorination: Phosphorus oxychloride (2.5 eq) at 110°C for 3 hours achieves complete conversion of hydroxyl intermediates to chloroquinazolines .

-

Microwave Assistance: Reduces amination time from 24 hours to 2 hours while maintaining yields >80% .

Structural Modifications and SAR Insights

Medicinal chemistry efforts focused on the 2-position of the quinazoline ring to improve NTR1 affinity:

Role of the Cyclopropyl Group

Replacing a phenyl group with a cyclopropyl moiety at the 2-position (as in this compound) increased EC50 from 5.9 μM to 1.9 μM while reducing off-target activity at NTR2 and GPR35 . Key analogs and their activities are summarized below:

| Compound | 2-Substituent | NTR1 EC50 (μM) | NTR2 Activity |

|---|---|---|---|

| 5 | Cyclobutyl | 5.9 | Moderate |

| 32 (this compound) | Cyclopropyl | 1.9 | None |

| 26 | Benzyl | 13.7 | Low |

Methoxy Group Positioning

6,7-Dimethoxy substitutions on the quinazoline ring are essential for β-arrestin bias, as removing either methoxy group abolishes signaling selectivity .

Purification and Analytical Characterization

Chromatographic Techniques

Crude this compound is purified via flash chromatography (silica gel, eluent: ethyl acetate/hexanes 1:3) to >95% purity . High-performance liquid chromatography (HPLC) confirms purity using a C18 column and acetonitrile/water gradient .

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6): δ 8.89 (dd, J=1.5 Hz, 1H), 7.69–7.33 (m, 5H), 3.93 (s, 3H), 3.76 (s, 3H), 2.57 (s, 3H) .

-

13C NMR (100 MHz, DMSO-d6): δ 171.6, 167.3, 136.8, 130.9, 129.1, 128.5, 52.2, 27.0 .

These signals confirm the quinazoline core, cyclopropyl group, and methoxyphenylpiperazine substituents.

Scalability and Process Challenges

Solvent Recovery

Large-scale synthesis requires solvent recycling due to the high volumes of xylene (5–8 vol) used in cyclocondensation . Distillation under reduced pressure recovers >90% of xylene for reuse .

Byproduct Management

The formation of vinylquinazoline byproducts (e.g., compound 31) during chlorination is mitigated by controlling reaction temperature and stoichiometry .

Formulation Considerations

For in vivo studies, this compound is dissolved in DMSO and diluted with PEG300 and Tween 80 to ensure solubility at 10 mM stock concentrations . Intraperitoneal injections in mice use doses of 10–30 mg/kg in a vehicle of 5% DMSO, 10% Cremophor EL, and 85% saline .

Chemical Reactions Analysis

Types of Reactions

ML314 primarily undergoes substitution reactions due to its quinazoline scaffold. It does not significantly participate in oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions

Reagents: Cyclopropyl carbonitrile, methyl 2-amino-4,5-dimethoxybenzoate, hydrochloric acid, 1,4-dioxane.

Conditions: Heating to 100°C for extended periods (e.g., 15 hours).

Major Products

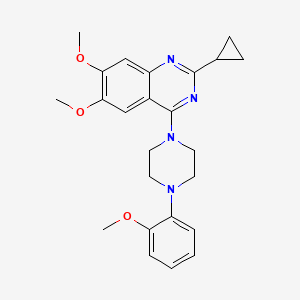

The major product formed from the synthesis of this compound is 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)-piperazin-1-yl)quinazoline .

Scientific Research Applications

Preclinical Studies

-

Methamphetamine Abuse Treatment :

- Hyperlocomotion Reduction : In studies involving C57BL/6J mice and dopamine transporter knockout mice, ML314 was shown to significantly reduce hyperlocomotion induced by methamphetamine. The compound effectively decreased locomotion distance and conditioned place preference (CPP) associated with meth exposure .

- Self-Administration Studies : In rat models, this compound pretreatment resulted in a marked reduction in methamphetamine self-administration behavior. Rats trained to self-administer meth demonstrated significantly fewer lever presses when treated with this compound compared to controls .

-

Behavioral Impact :

- Mice conditioned to prefer environments associated with methamphetamine showed a 30% reduction in this behavior when treated with this compound. This suggests that this compound not only diminishes the immediate effects of methamphetamine but also alters long-term behavioral conditioning associated with drug use .

Data Table: Summary of Preclinical Findings

| Study Type | Model Used | Key Findings |

|---|---|---|

| Hyperlocomotion Reduction | C57BL/6J Mice | Reduced distance traveled in presence of methamphetamine |

| Conditioned Place Preference | C57BL/6J Mice | 30% reduction in CPP with this compound treatment |

| Self-Administration | Rats | Significant decrease in operant behavior linked to meth use |

Case Study 1: Methamphetamine Addiction

In a controlled experiment, researchers administered this compound to C57BL/6J mice prior to exposure to methamphetamine. The results indicated that this compound not only mitigated hyperlocomotion but also reduced the reinforcing properties of methamphetamine as evidenced by decreased CPP scores.

Case Study 2: Cocaine Addiction

Although primarily studied for its effects on methamphetamine, preliminary data suggest that this compound may also exhibit similar efficacy against cocaine-induced behaviors. Future studies are warranted to explore its potential across various stimulant addictions.

Mechanism of Action

ML314 functions as a β-arrestin-biased agonist of the neurotensin receptor 1. It selectively activates β-arrestin pathways without stimulating the Gq pathway. This selective activation leads to distinct biochemical and functional consequences, potentially offering physiological advantages over traditional agonists that activate both pathways .

Comparison with Similar Compounds

ML314 vs. ML301

Structural & Functional Differences :

- ML301 : An imidazole-based NTR1 agonist synthesized alongside ML313. While both compounds inhibit NT-mediated Gq signaling, this compound shows superior β-arrestin bias (EC₅₀ = 2.0 μM vs. ML301’s weaker potency) .

- In Vivo Performance : this compound demonstrates significant CNS penetration and efficacy in reducing METH-related behaviors, whereas ML301’s pharmacokinetic (PK) limitations restrict its utility .

Table 1: this compound vs. ML301

| Parameter | This compound | ML301 |

|---|---|---|

| Structure | Quinazoline derivative | Imidazole derivative |

| β-Arrestin EC₅₀ | 1.9–2.8 μM | ~3.4 μM |

| Gq Activity | None | Weak inhibition |

| Oral Bioavailability | <5% | Not reported |

| Key Advantage | Robust in vivo efficacy | Scaffold for SAR optimization |

This compound vs. PD149163 (PD)

Mechanistic Contrast :

- PD149163 : A peptide-based NTR1 agonist. Unlike this compound, PD increases baseline locomotor activity with repeated dosing and antagonizes amphetamine-induced hyperlocomotion acutely .

- Efficacy in DAT-KO Mice: this compound reduces hyperactivity in dopamine transporter knockout (DAT-KO) mice at subthreshold doses, whereas PD requires higher concentrations and shows tachyphylaxis .

Table 2: this compound vs. PD149163

| Parameter | This compound | PD149163 |

|---|---|---|

| Type | Small-molecule, non-peptide | Peptide agonist |

| β-Arrestin Bias | Yes | No (balanced signaling) |

| CNS Penetration | High | Limited (peptide instability) |

| Safety Profile | No sedation or motor deficits | Increases baseline locomotion |

This compound vs. SBI-553

Optimization Advances :

- SBI-553 : A quinazoline-derived successor of this compound with improved PK properties. It retains β-arrestin bias but enhances oral bioavailability (44.8% in mice vs. This compound’s <5%) and metabolic stability .

- Allosteric Modulation : Both compounds act as PAMs, but SBI-553 exhibits a >15-fold selectivity for NTR1 over NTR2 and GPR35, reducing off-target risks .

Table 3: this compound vs. SBI-553

| Parameter | This compound | SBI-553 |

|---|---|---|

| Oral Bioavailability | <5% | 44.8% (mice) |

| Metabolic Stability | Rapid hepatic clearance | Improved (t₁/₂ = 6.16 hours) |

| β-Arrestin EC₅₀ | 2.0 μM | 0.54 μM |

| Clinical Potential | Preclinical candidate | Advanced lead optimization |

This compound vs. SR142948A

Antagonist Comparison :

- SR142948A: A non-selective NTR1/NTR2 antagonist. Unlike this compound, it blocks both β-arrestin and Gq pathways, reversing this compound’s effects in vitro .

Key Research Findings

- Receptor Dynamics : this compound induces unique conformational changes in NTR1, increasing Bmax by 2.8-fold in U2OS cells and 7.5-fold in striatal membranes .

- Toxicity : this compound has a favorable safety window (LC₅₀ = 30 μM in hepatocytes) compared to analogs like RTI-16, which show hepatotoxicity at lower concentrations .

- Synergistic Effects: Combined with GHSR1a antagonist YIL781, this compound reduces METH-seeking behavior more effectively than monotherapy .

Biological Activity

ML314 is a small molecule identified as a biased ligand for the neurotensin receptor 1 (NTR1), showing significant potential in the treatment of methamphetamine abuse. It operates primarily as an allosteric enhancer of neurotensin (NT), which is crucial for modulating dopaminergic pathways associated with addiction and reward mechanisms. This compound has been extensively studied for its pharmacological effects, particularly in preclinical models.

This compound functions by enhancing the binding of neurotensin to NTR1, leading to increased receptor activity without directly activating G protein signaling pathways. Instead, it promotes β-arrestin-mediated signaling, which is associated with various physiological responses. The compound has demonstrated the ability to unmask hidden NTR1 binding sites, significantly increasing their availability in both transfected cell membranes and mouse brain tissues .

Biological Activity Data

The biological activity of this compound can be summarized through various experimental findings:

- Binding Affinity : this compound increases the maximal binding capacity (Bmax) of NTR1 receptors in the presence of neurotensin, indicating enhanced receptor availability .

- In Vivo Efficacy : In mouse models, this compound reduces hyperlocomotion induced by psychostimulants, decreases conditioned place preference (CPP) in meth-sensitized mice, and inhibits self-administration of methamphetamine in rat models .

- Safety Profile : Behavioral tests indicate that this compound does not impair neuromuscular control in mice, suggesting a favorable safety profile at effective doses .

Table 1: Summary of Key Findings on this compound

Case Study 1: Efficacy in Rodent Models

In a series of experiments involving C57BL/6J mice, this compound was administered at doses of 5 mg/kg and 20 mg/kg. The results showed:

- Hyperlocomotion Reduction : Mice treated with this compound exhibited a significant decrease in locomotor activity compared to control groups.

- Conditioned Place Preference : Mice conditioned with methamphetamine showed reduced preference for drug-paired environments after this compound treatment, indicating potential anti-addictive properties .

Case Study 2: Mechanistic Understanding

Further studies explored the signaling pathways activated by this compound:

- β-Arrestin Recruitment : this compound was shown to recruit β-arrestin2 effectively while having negligible effects on Gq-mediated calcium signaling.

- Endocytosis Effects : The compound enhanced NTR1 endocytosis without altering the total amount of endocytosed receptors compared to neurotensin alone, highlighting its selective action on receptor dynamics .

Properties

IUPAC Name |

2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEOAXMICIJCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.